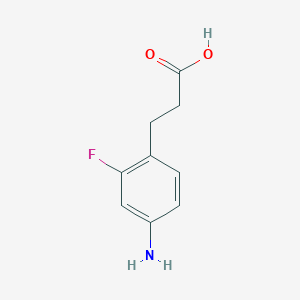

3-(4-Amino-2-fluorophenyl)propanoic acid

Übersicht

Beschreibung

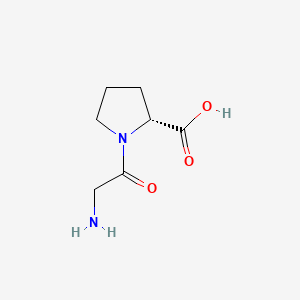

The compound of interest, 3-(4-Amino-2-fluorophenyl)propanoic acid, is a fluorinated building block in synthesis and a non-proteinogenic amino acid. It belongs to the class of β-amino acids, which are known for their role in the synthesis of biologically active compounds and pharmaceutical agents. The presence of the fluorine atom and the amino group in the phenyl ring makes it a valuable compound for various chemical reactions and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of related fluorinated phenylpropanoic acid derivatives often involves the protection of amine groups, followed by reactions such as lithium-bromine exchange, addition of reagents like trimethyl borate, and acidic hydrolysis. For example, the synthesis of 4-amino-3-fluorophenylboronic acid, a compound with similar structural features, was achieved with a yield of 47% . These methods are crucial for constructing compounds with potential applications in biological systems, such as glucose sensing materials .

Molecular Structure Analysis

The molecular structure of 3-(4-Amino-2-fluorophenyl)propanoic acid has been investigated using computational methods such as Density Functional Theory (DFT). The zwitterionic forms of the molecule, both as monomers and dimers, have been studied, revealing intra- and intermolecular hydrogen bonds that are crucial for the stability of the structures. These hydrogen bonds are formed between the NH3+ and COO- moieties, and their vibrational modes have been correlated with experimental IR and Raman spectra .

Chemical Reactions Analysis

Fluorinated amino acids like 3-(4-Amino-2-fluorophenyl)propanoic acid are versatile in chemical reactions due to the presence of reactive functional groups. They can participate in Suzuki cross-coupling reactions, Petasis reactions, and asymmetric synthesis of amino acids. The amino group also facilitates attachment to polymers, which is useful in the development of materials with specific biological functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids are influenced by the presence of the fluorine atom and the amino group. The fluorine atom can affect the acidity and basicity of the compound, as seen in the relatively low pKa value of boronic acid derivatives when acetylated . The amino group, on the other hand, can engage in hydrogen bonding, which is significant for the solubility and stability of the compound in various solvents .

Wissenschaftliche Forschungsanwendungen

1. Computational Modeling and Vibrational Spectroscopy

Pallavi and Tonannavar (2020) investigated 3-Amino-3-(4-fluorophenyl)propionic acid, an unnatural β-amino acid, through computational modeling and vibrational spectroscopy. They presented ab initio and DFT computed zwitterionic monomer and dimer structures, which are essential in understanding its electronic structure and potential applications in synthesis. This study provides insights into the intra- and inter-hydrogen bonding in these molecules, contributing to our understanding of their chemical properties (Pallavi & Tonannavar, 2020).

2. Biosynthetic Incorporation into Proteins

Summerer et al. (2006) discussed the biosynthetic incorporation of a fluorescent amino acid, 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, into proteins. This approach is significant for studying protein structure, dynamics, and interactions in vivo and in vitro. The technique's potential in various biological and biochemical studies is highlighted by the selective and efficient incorporation of the fluorophore into proteins at defined sites (Summerer et al., 2006).

3. Asymmetric Synthesis and Medical Imaging

McConathy et al. (2010) synthesized and evaluated enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging using positron emission tomography (PET). This research demonstrates the compound's potential in medical imaging, particularly in identifying and analyzing brain tumors, highlighting its importance in the field of diagnostic medicine and oncology (McConathy et al., 2010).

4. Synthesis of Fluorinated Tyrosine Analogues

Monclus, Masson, and Luxen (1995) described the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, including (2S)-2-amino-3-(4-fluoro-3-hydroxyphenyl) propanoic acid. Their work is significant in the synthesis of novel amino acid analogues, which have potential applications in medicinal chemistry and drug development (Monclus, Masson, & Luxen, 1995).

5. Applications in Materials Science

Das et al. (2003) conducted a study on amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline. This compound is used to construct glucose sensing materials, indicating its significant potential in the development of biosensors and materials science, particularly for medical applications like glucose monitoring (Das et al., 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Zukünftige Richtungen

3-(4-Amino-2-fluorophenyl)propanoic acid is an important intermediate in the synthesis of various drugs and biologically active molecules. It is used as a building block in the synthesis of mGluR5 subtype-selective ligands and other neuroactive compounds. It may also be used in the synthesis of 2-oxopiperazine guanidine analog .

Relevant Papers Several papers have been retrieved that may contain relevant information about 3-(4-Amino-2-fluorophenyl)propanoic acid . These papers could provide further insights into the properties and applications of this compound.

Eigenschaften

IUPAC Name |

3-(4-amino-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYAYOXHBSWPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-2-fluorophenyl)propanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.